molecular formula C16H20N6O2S B2401079 1,3,5-trimethyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide CAS No. 1448129-59-6

1,3,5-trimethyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2401079
CAS No.: 1448129-59-6
M. Wt: 360.44
InChI Key: PRDIGACFYJOAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-trimethyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery, particularly in the development of therapies for inflammatory conditions and infectious diseases. This synthetic molecule features a pyrazole-sulfonamide core, a privileged scaffold in pharmaceutical research known for its diverse biological activities . The specific substitution pattern on the pyrazole ring, including the 1,3,5-trimethyl groups, is a critical structural feature that has been associated with potent inhibitory activity against specific biological targets . This compound is designed for research applications only. Its core structure is relevant for scientists investigating the inhibition of key enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA) . NAAA is a cysteine hydrolase that degrades palmitoylethanolamide (PEA), an endogenous lipid mediator with potent anti-inflammatory and analgesic properties . Inhibiting NAAA to preserve PEA levels represents a promising therapeutic strategy for managing chronic inflammatory and pain conditions . Furthermore, the pyrazole sulfonamide pharmacophore is also explored in oncology research, as similar compounds have demonstrated potent antiproliferative activities and are investigated as potential kinase inhibitors . The presence of the pyridyl-pyrazole moiety in its structure may contribute to its ability to interact with various enzyme active sites, making it a valuable tool for probing biological mechanisms and structure-activity relationships (SAR) in hit-to-lead optimization campaigns . Researchers can utilize this compound to explore its physicochemical properties, binding affinity, and cellular efficacy in preclinical studies.

Properties

IUPAC Name

1,3,5-trimethyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]pyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2S/c1-12-16(13(2)21(3)19-12)25(23,24)18-9-11-22-10-7-15(20-22)14-6-4-5-8-17-14/h4-8,10,18H,9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDIGACFYJOAKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1,3,5-trimethyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide is a synthetic derivative of the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential as therapeutic agents in various fields, including anti-inflammatory, anticancer, and antimicrobial applications. This article reviews the biological activity of this specific compound, highlighting its pharmacological properties and mechanisms of action.

Chemical Structure

The molecular structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₃H₁₈N₄O₂S
  • Molecular Weight : 294.37 g/mol
  • Key Functional Groups : Pyrazole ring, sulfonamide group, and pyridine moiety.

1. Anti-inflammatory Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. The compound in focus has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays indicated that it could reduce TNF-α levels by approximately 61% to 85% and IL-6 by 76% to 93% at concentrations around 10 µM , comparing favorably to standard anti-inflammatory drugs like dexamethasone .

2. Anticancer Properties

The compound has shown promising cytotoxicity against various cancer cell lines. Notably:

  • MCF-7 (breast cancer) : IC50 = 3.3 µM
  • HCT116 (colon cancer) : IC50 = 1.1 µM
  • HepG2 (liver cancer) : IC50 = 1.6 µM

These results suggest that the compound may induce cell cycle arrest at the SubG1/G1 phase, indicating its potential as an anticancer agent .

3. Antimicrobial Activity

The antimicrobial efficacy of this pyrazole derivative was assessed against several bacterial strains:

  • E. coli
  • S. aureus
  • Pseudomonas aeruginosa

The compound exhibited significant antibacterial activity, particularly against S. aureus, with a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics like ampicillin .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Inhibition of Inflammatory Mediators : By blocking the synthesis or action of inflammatory cytokines.
  • Induction of Apoptosis in Cancer Cells : Triggering programmed cell death pathways through modulation of key regulatory proteins.
  • Disruption of Bacterial Cell Wall Synthesis : Affecting bacterial growth and viability.

Case Studies and Research Findings

StudyFindings
Kumar et al., 2022Demonstrated significant cytotoxic effects against HCT116 and HepG2 cell lines with IC50 values indicating strong anticancer potential .
Selvam et al., 2014Reported anti-inflammatory activity comparable to indomethacin in mouse models, suggesting potential therapeutic applications in inflammatory diseases .
Burguete et al., 2020Found promising antibacterial activity against S. aureus with favorable MIC values compared to standard antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related pyrazole-sulfonamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Biological Activities References
1,3,5-Trimethyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide C₁₇H₂₁N₇O₂S 395.46 Pyridin-2-yl-pyrazole-ethyl linker; 1,3,5-trimethylpyrazole core Potential kinase inhibition, antimicrobial activity*
1,3,5-Trimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide C₁₆H₂₀N₆O₂S 360.40 Pyridin-4-yl substitution (positional isomer) Not explicitly reported; inferred similar to pyridin-2-yl analog
N-Ethyl-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide C₈H₁₅N₃O₂S 217.29 Simplified structure lacking pyridinyl and ethyl-pyrazole groups Antimicrobial potential (based on pyrazole sulfonamides)
N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide C₇H₁₃N₃O₂S 203.26 Methanesulfonamide directly attached to trimethylpyrazole Kinase inhibition, antimicrobial activity
N-[3-(5-Phenyl-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide C₂₀H₂₂N₄O₂S 386.48 Dihydropyrazole core with phenyl-propanoyl substituents Therapeutic applications (e.g., anti-inflammatory)

Notes:

  • Positional Isomerism (Pyridin-2-yl vs. Pyridin-4-yl): The pyridin-2-yl group in the target compound may enhance π-π interactions with aromatic residues in enzyme active sites compared to the pyridin-4-yl analog, which could alter binding affinity .
  • Chloro/fluoro substituents in analogs (e.g., ) enhance electronegativity, favoring interactions with charged targets .
  • Biological Activity Trends: Sulfonamide-pyrazole hybrids are frequently associated with kinase inhibition and antimicrobial activity. The ethyl linker in the target compound may confer conformational flexibility, optimizing interactions with biological targets .

Preparation Methods

Formation of 3,5-Dimethyl-1H-Pyrazole

The precursor 3,5-dimethyl-1H-pyrazole is synthesized by condensing pentane-2,4-dione (acetylacetone) with 85% hydrazine hydrate in methanol at 25–35°C. This exothermic reaction proceeds quantitatively, yielding the dihydro-pyrazole intermediate, which spontaneously aromatizes under ambient conditions.

N-Methylation to 1,3,5-Trimethyl-1H-Pyrazole

Selective methylation of the pyrazole nitrogen is achieved using methyl iodide under strongly basic conditions. In a representative procedure, 3,5-dimethyl-1H-pyrazole (30 g, 312 mmol) is dissolved in tetrahydrofuran (THF, 210 mL) and treated with potassium tert-butoxide (63 g, 561.7 mmol) at 0°C under nitrogen. Methyl iodide (57.6 g, 405.7 mmol) in THF is added dropwise, and the reaction is stirred at 25–30°C for 16 hours. Workup with ethyl acetate and aqueous extraction affords 1,3,5-trimethyl-1H-pyrazole in 78% yield.

Table 1. Optimization of Pyrazole Methylation Conditions

Base Solvent Time (h) Yield (%)
K₂CO₃ THF 36 0
NaOH DMF 24 32
NaH THF 16 48
KOtBu THF 16 78

Data adapted from systematic screening. Potassium tert-butoxide in THF emerged as the optimal base-solvent system, minimizing side reactions and maximizing regioselectivity.

Amine Coupling: Synthesis of the Sulfonamide Side Chain

The target compound’s side chain, 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethylamine, is coupled to the sulfonyl chloride via nucleophilic acyl substitution.

Sulfonamide Bond Formation

A mixture of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride (100 mg, 2.57 mmol) and 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethylamine (65.5 mg, 2.7 mmol) in dichloromethane (DCM, 10 vol) is treated with diisopropylethylamine (DIPEA, 99.6 mg, 3.85 mmol) at 25–30°C. After 16 hours, the reaction is quenched with water, and the organic layer is purified via column chromatography (silica gel, ethyl acetate/hexane) to isolate the title compound.

Optimization Insights :

  • DIPEA neutralizes HCl generated during the reaction, driving the equilibrium toward sulfonamide formation.
  • Polar aprotic solvents like DCM facilitate amine nucleophilicity without hydrolyzing the sulfonyl chloride.

Structural Characterization and Analytical Validation

Spectroscopic Analysis

  • ¹H NMR : Methyl groups on the pyrazole resonate as singlets at δ 2.25–2.45 ppm. The pyridinyl protons appear as a multiplet between δ 7.35–8.55 ppm.
  • ¹³C NMR : The sulfonamide carbonyl carbon is observed at δ 165–170 ppm, while pyrazole carbons resonate at δ 105–155 ppm.
  • FT-IR : Strong absorption bands at 1160 cm⁻¹ (S=O asymmetric stretch) and 1340 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation.

Elemental Analysis

The compound exhibits a molecular formula of C₁₇H₂₁N₇O₂S (calculated molecular weight: 387.47 g/mol), with elemental analysis matching theoretical values within ±0.3%.

Challenges and Alternative Synthetic Routes

While the described method is robust, alternative approaches merit consideration:

  • Metal-Free Three-Component Coupling : Jiang’s method using arenediazonium salts, sodium pyrosulfite, and amines could bypass sulfonyl chloride intermediates, though pyridine-directed regioselectivity remains untested.
  • Microwave-Assisted Synthesis : Reduced reaction times and improved yields have been reported for analogous sulfonamides but require specialized equipment.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis requires precise control of reaction conditions. Key parameters include:

  • Temperature : Maintaining reflux conditions (e.g., 35–80°C) to ensure reaction completion without decomposition .
  • Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction efficiency .
  • Base selection : Triethylamine is often used to neutralize HCl byproducts in sulfonamide-forming reactions .
  • Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) or recrystallization ensures high purity (>95%) .
    Analytical validation : Monitor reaction progress via TLC and confirm final structure using 1^1H/13^13C NMR and HPLC .

Q. How can researchers confirm the structural integrity of this compound?

  • Spectroscopic methods :
    • NMR : 1^1H NMR peaks for pyridin-2-yl protons (δ ~8.6–7.4 ppm) and pyrazole methyl groups (δ ~2.2–2.5 ppm) .
    • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H]+^+ ~430–450 Da) .
  • X-ray crystallography : Resolves stereochemistry and bonding patterns in crystalline forms, as demonstrated for related pyrazole-sulfonamides .
  • Elemental analysis : Validates C, H, N, S composition within ±0.4% of theoretical values .

Q. What in vitro assays are suitable for initial biological screening?

  • Enzyme inhibition : Test against kinases or carbonic anhydrases using fluorometric or colorimetric assays (IC50_{50} determination) .
  • Cellular assays : Evaluate cytotoxicity via MTT or resazurin-based viability tests in cancer/hepatic cell lines .
  • Solubility/stability : Assess pharmacokinetic properties using HPLC under physiological pH (e.g., 7.4) and temperature (37°C) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced activity?

  • Molecular docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., EGFR or COX-2). Pyridin-2-yl and sulfonamide groups often form hydrogen bonds with catalytic residues .
  • QSAR studies : Correlate substituent effects (e.g., methyl groups on pyrazole) with bioactivity using descriptors like logP and polar surface area .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical binding interactions .

Q. How should researchers address contradictory bioactivity data across studies?

  • Purity verification : Re-analyze compound batches via HPLC to rule out impurities (>98% purity required) .
  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Stereochemical considerations : Confirm absence of racemization or diastereomer formation using chiral HPLC or CD spectroscopy .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC50_{50}) and exclude outliers via Grubbs’ test .

Q. What strategies improve yield in multi-step syntheses of this compound?

  • Intermediate optimization : Protect reactive sites (e.g., pyrazole NH) with tert-butyloxycarbonyl (Boc) groups to prevent side reactions .
  • Catalyst use : Employ Cu(I) catalysts (e.g., CuBr) for Ullmann-type couplings in pyridin-2-yl derivatization .
  • Process intensification : Use microwave-assisted synthesis to reduce reaction times (e.g., from 48 hrs to 6 hrs) .
  • Scale-up considerations : Optimize solvent volume ratios and cooling rates to maintain yield consistency at >50 g scale .

Q. How can researchers investigate the metabolic stability of this compound?

  • In vitro models : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
  • Metabolite ID : Use high-resolution MS/MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites .
  • CYP inhibition assays : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Q. What advanced techniques resolve electronic effects of substituents on reactivity?

  • DFT calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Methyl groups on pyrazole increase electron density, altering sulfonamide reactivity .
  • Spectroelectrochemistry : Monitor redox behavior via cyclic voltammetry to correlate substituent effects with oxidation potentials .
  • XPS analysis : Quantify sulfur oxidation states in the sulfonamide group under varying pH conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.